Glutathione sulfonate

Vue d'ensemble

Description

Glutathione sulfonate is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. This compound, specifically, is formed when glutathione undergoes sulfonation, a process that introduces a sulfonate group into the molecule. This modification can alter the chemical properties and biological activities of glutathione, making this compound an interesting compound for various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfonate typically involves the sulfonation of glutathione. One common method is the reaction of glutathione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of glutathione and the sulfonating agent into the reactor, followed by purification steps such as crystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Glutathione sulfonate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced back to glutathione under specific conditions.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.

Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Glutathione.

Substitution: Various substituted glutathione derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2.1. Antioxidant Properties

Glutathione sulfonate plays a crucial role in mitigating oxidative stress by reducing reactive oxygen species (ROS). It has been shown to be effective in protecting cells from oxidative damage, particularly in the context of cardiovascular diseases and neurodegenerative disorders. A study indicated that GSO₃H is a significant oxidation product when GSH interacts with transition metals, highlighting its potential in cellular protection strategies against oxidative stress .

2.2. Drug Delivery Systems

GSO₃H has been explored as a component in drug delivery systems due to its ability to selectively target tumor cells, which often exhibit elevated levels of glutathione. This selectivity allows for the development of prodrugs that can be activated within cancer cells, enhancing therapeutic efficacy while reducing side effects associated with conventional chemotherapy .

| Prodrug Type | Targeting Mechanism | Therapeutic Outcome |

|---|---|---|

| GSH-Triggered Prodrugs | Elevated intracellular GSH levels | Improved specificity and efficacy |

| Polymer-based Constructs | Tumor microenvironment targeting | Reduced systemic toxicity |

| Organic-Inorganic Nanomaterials | Multi-targeting capabilities | Enhanced therapeutic outcomes |

2.3. Neurological Disorders

Research indicates that glutathione supplementation may have beneficial effects on conditions such as Autism Spectrum Disorder (ASD). A case series demonstrated that oral glutathione supplementation improved oxidative markers in children with ASD, although clinical improvements were variable . The findings suggest further exploration into the role of glutathione derivatives like GSO₃H in neurological health.

3.1. This compound in Cancer Therapy

A significant body of research has focused on the application of GSO₃H in cancer therapy. For instance, studies have developed GSH-triggered prodrugs that release cytotoxic agents selectively within tumor cells, minimizing damage to healthy tissues. These studies emphasize the importance of chemical architecture in enhancing the efficacy of these prodrugs .

3.2. This compound in Kidney Health

Research has also explored the role of this compound in renal health, particularly concerning tubular proteinuria related to heavy metal exposure. The measurement of urinary excretion of GSO₃H and other biomarkers can provide insights into kidney function and damage assessment .

Mécanisme D'action

The mechanism of action of glutathione sulfonate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound can scavenge reactive oxygen species and protect cells from oxidative damage.

Enzyme Modulation: It can modulate the activity of enzymes involved in redox regulation, such as glutathione peroxidase and glutathione reductase.

Signal Transduction: this compound can influence signal transduction pathways related to cellular stress responses and apoptosis.

Comparaison Avec Des Composés Similaires

Glutathione: The parent compound, which is a key antioxidant in cells.

Glutathione Disulfide: The oxidized form of glutathione, which is involved in redox cycling.

Glutathione S-conjugates: Compounds formed by the conjugation of glutathione with various electrophiles.

Uniqueness: Glutathione sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. Unlike glutathione and its disulfide form, this compound has enhanced stability and different reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

Glutathione sulfonate (GSSO3H) is a derivative of glutathione, formed through the reaction of glutathione disulfide (GSSG) with sulfite, the hydrated form of sulfur dioxide. This compound has garnered attention due to its potential biological activities, particularly as a competitive inhibitor of glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within the body. Understanding the biological activity of GSSO3H can provide insights into its role in cellular metabolism and its implications in health and disease.

Inhibition of Glutathione S-Transferases

GSSO3H has been identified as a potent competitive inhibitor of GSTs in various biological systems. Studies have shown that it exhibits significant inhibitory effects on GST activity in rat liver and lung tissues, as well as human lung tumor-derived A549 cells. The inhibition constants (Ki) for GSSO3H were found to be:

| Tissue Type | Ki (µM) |

|---|---|

| Rat Liver | 14 |

| Rat Lung | 9 |

| Human A549 Cells | 4 |

This inhibition suggests that GSSO3H may interfere with the detoxification of xenobiotic compounds by preventing the conjugation of glutathione to reactive electrophiles, a critical step in the detoxification process .

Role in Detoxification

The formation of GSSO3H from sulfite exposure indicates its potential role as an active metabolite involved in the cocarcinogenic effects associated with sulfur dioxide. Research indicates that GSSO3H can alter the redox state within cells, affecting overall cellular health and function. In human lung cells exposed to sulfite, increased concentrations of GSSO3H were observed alongside changes in total glutathione levels, suggesting a complex interplay between these metabolites during oxidative stress conditions .

Potential Clinical Applications

- Biomarker for Oxidative Stress : Due to its formation from oxidative stress-related processes, GSSO3H may serve as a biomarker for myeloperoxidase activity, which is relevant in inflammatory conditions .

- Therapeutic Target : Understanding the inhibitory effects of GSSO3H on GSTs could lead to novel therapeutic strategies aimed at enhancing detoxification pathways or mitigating the effects of toxic exposures.

Case Studies and Research Findings

A variety of studies have explored the biological activity of GSSO3H and its implications:

- Sulfite Exposure Studies : In vitro studies demonstrated that exposure to sulfite led to increased levels of GSSO3H in human lung cells without affecting cell viability at lower concentrations. This finding highlights the potential for GSSO3H to act as a signaling molecule under oxidative stress conditions .

- Competitive Inhibition Studies : Research indicated that GSSO3H competes effectively with glutathione for binding sites on GSTs, suggesting that elevated levels could impair detoxification processes, particularly in environments with high sulfate or sulfite concentrations .

Propriétés

Numéro CAS |

1637-70-3 |

|---|---|

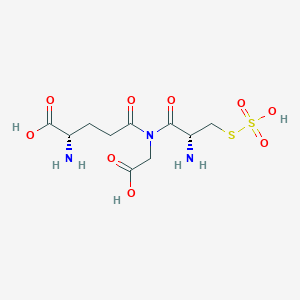

Formule moléculaire |

C10H17N3O9S2 |

Poids moléculaire |

387.4 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfosulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13-6(4-23-24(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1 |

Clé InChI |

WVRBCFLALSFRAF-WDSKDSINSA-N |

SMILES |

C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N |

SMILES isomérique |

C(CC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CSS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |

Synonymes |

glutathione sulfonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.